molecular formula C14H21N5O B5733186 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B5733186
M. Wt: 275.35 g/mol
InChI Key: FJWKFDWILVJCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Compound X has potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which could lead to the development of new treatments for neurological disorders. In drug discovery, compound X has been identified as a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of compound X involves its interaction with specific enzymes and proteins in the body. In cancer cells, compound X has been shown to inhibit the activity of certain enzymes that are required for cell growth and division. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect the release of neurotransmitters and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X depend on its specific target in the body. In cancer cells, compound X has been shown to inhibit cell growth and induce apoptosis, which is programmed cell death. In neuroscience, compound X has been shown to modulate the activity of certain neurotransmitter receptors, which can affect neuronal activity and neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using compound X in lab experiments include its specificity for certain enzymes and proteins, its potential applications in various research fields, and its ability to inhibit cancer cell growth. The limitations of using compound X in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for further research on compound X. One direction is to investigate its potential as a lead compound for the development of new drugs. Another direction is to explore its potential applications in other scientific research fields, such as immunology and infectious diseases. Additionally, further research is needed to determine the safety and efficacy of compound X in clinical trials.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-aminopyrimidine with 2,4-pentanedione to produce pyrimidin-4-yl pentane-2,4-dione. This intermediate product is then reacted with 2-bromoethylamine hydrobromide to produce 4-(2-bromoethyl)-pyrimidin-2-one. The final step involves the reaction of 4-(2-bromoethyl)-pyrimidin-2-one with morpholine to produce 5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

properties

IUPAC Name

5,6-dimethyl-7-(2-morpholin-4-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-10-11(2)19(4-3-18-5-7-20-8-6-18)14-12(10)13(15)16-9-17-14/h9H,3-8H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWKFDWILVJCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)N)CCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-7-[2-(morpholin-4-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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